molecular formula C10H9BrN2O4S3 B6426854 3-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2329550-77-6

3-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

Katalognummer B6426854
CAS-Nummer: 2329550-77-6
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: PUTHYCRIVZBBTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione (hereafter referred to as BTAD) is a thiazolidinedione derivative that has recently been studied for its potential in scientific research applications. BTAD has a number of unique properties that make it an attractive option for laboratory experiments, including its ease of synthesis, its stability in a variety of conditions, and its ability to interact with a range of biological molecules. In

Wissenschaftliche Forschungsanwendungen

BTAD has been studied for its potential in a variety of scientific research applications. It has been used as a ligand for metal-catalyzed reactions and as a substrate for enzymatic reactions. It has also been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, as well as a potential inhibitor of bacterial growth. Additionally, BTAD has been studied as a potential therapeutic agent for the treatment of certain types of cancer.

Wirkmechanismus

The mechanism of action of BTAD is not yet fully understood. However, it is believed to interact with a variety of biological molecules, including proteins, lipids, and nucleic acids. It is thought to interact with proteins by forming covalent bonds with the side chains of amino acids, as well as by interacting with the hydrophobic pockets of proteins. It is also believed to interact with lipids and nucleic acids by forming hydrogen bonds with their polar groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTAD are not yet fully understood. However, it has been shown to inhibit the growth of certain types of bacteria, as well as to inhibit the activity of certain enzymes involved in the metabolism of drugs. Additionally, it has been shown to have an inhibitory effect on certain types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

BTAD has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it has the potential to interact with a range of biological molecules. However, there are also some limitations to its use in laboratory experiments. It is not yet fully understood how it interacts with proteins, lipids, and nucleic acids, and it is not yet known how it affects the biochemical and physiological processes of living organisms.

Zukünftige Richtungen

There are a number of potential future directions for the study of BTAD. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of BTAD. Additionally, more research is needed to understand how it interacts with proteins, lipids, and nucleic acids, as well as to identify potential therapeutic applications of BTAD. Additionally, further research is needed to identify potential new synthesis methods for BTAD and to explore its potential uses in other scientific research applications.

Synthesemethoden

BTAD can be synthesized in a two-step process using 5-bromothiophen-2-yl sulfonyl chloride (BTSC) and 1,3-thiazolidine-2,4-dione (TD). In the first step, BTSC is reacted with TD in the presence of a base to form the intermediate product, 5-bromothiophen-2-yl sulfonyl azetidin-3-yl 1,3-thiazolidine-2,4-dione (BTSATD). In the second step, the BTSATD is reacted with a reducing agent such as sodium borohydride (NaBH4) to form BTAD.

Eigenschaften

IUPAC Name

3-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O4S3/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTHYCRIVZBBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(5-Bromothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.